2-phenyl-1H-indole-4,6-diamine
Description
Properties
CAS No. |
103419-17-6 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-phenyl-1H-indole-4,6-diamine |
InChI |
InChI=1S/C14H13N3/c15-10-6-12(16)11-8-13(17-14(11)7-10)9-4-2-1-3-5-9/h1-8,17H,15-16H2 |
InChI Key |
UBOKASXZHPZFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3N2)N)N |
Origin of Product |
United States |
Biological Activity
2-Phenyl-1H-indole-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
2-Phenyl-1H-indole-4,6-diamine is characterized by its indole core, which is known for its biological significance. The presence of the phenyl group and the diamine functionality contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various indole derivatives, including 2-phenyl-1H-indole-4,6-diamine. In a study involving a series of indole hybridized diazenyl derivatives, it was found that certain derivatives exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) ranged from 1.95 to 7.81 µg/ml, indicating strong efficacy compared to standard antibiotics like ciprofloxacin and cefotaxime .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Bacteria | MIC (µg/ml) | MBC (µg/ml) |
|---|---|---|---|
| DS-14 | E. coli | 1.95 | 3.90 |
| DS-14 | K. pneumoniae | 3.90 | 7.81 |
| DS-6 | E. coli | 3.90 | 7.81 |
| DS-21 | K. pneumoniae | 3.90 | 7.81 |
The study concluded that the indole diazenyl scaffold is crucial for activity against these pathogens .
Anticancer Properties
The anticancer potential of indole derivatives has also been investigated. A study focusing on the structure-activity relationship (SAR) of various indole compounds indicated that modifications at specific positions could enhance their cytotoxic effects against cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of cell proliferation in breast and colon cancer cells, suggesting that 2-phenyl-1H-indole-4,6-diamine might be a candidate for further anticancer drug development .
Neuroprotective Effects
Neuroprotection is another area where indole compounds have shown promise. Research has indicated that some indole derivatives can activate neuroprotective pathways in models of neurodegenerative diseases like Parkinson's disease (PD). For example, a related compound exhibited neuroprotective effects by activating dopamine receptors in animal models . This suggests that 2-phenyl-1H-indole-4,6-diamine may share similar protective mechanisms.
Case Studies
- Antimicrobial Efficacy : A case study demonstrated that a derivative of 2-phenyl-1H-indole-4,6-diamine was effective against multi-drug resistant strains of E. coli, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with indole derivatives resulted in reduced cell viability and induced apoptosis, indicating their potential as therapeutic agents in oncology.
Scientific Research Applications
Complement Inhibition
One of the notable applications of 2-phenyl-1H-indole-4,6-diamine is its role as a complement inhibitor. The complement system is a part of the immune response that can lead to inflammatory diseases when overactivated. Compounds derived from 2-phenylindole have been investigated for their potential to inhibit complement pathways, making them candidates for treating conditions such as rheumatoid arthritis and lupus erythematosus .
Anticancer Activity
Research has indicated that indole derivatives, including 2-phenyl-1H-indole-4,6-diamine, exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, they may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby inhibiting tumor growth .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Fluorescent Probes
2-Phenyl-1H-indole derivatives are utilized as fluorescent probes in biological imaging. Their ability to bind selectively to DNA and RNA makes them valuable tools for studying cellular processes and dynamics in live cells. This application is particularly relevant in cancer research, where monitoring nucleic acid interactions can provide insights into tumor biology .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes that are crucial in metabolic pathways related to disease states. For example, it may inhibit enzymes involved in inflammation or cancer progression, providing a therapeutic avenue for intervention .
Organic Electronics
In materials science, 2-phenyl-1H-indole derivatives are being investigated for their electrical properties and potential applications in organic electronics. Their unique electronic characteristics make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies indicate that these compounds can improve the efficiency and stability of electronic devices .
Polymer Chemistry
The incorporation of 2-phenyl-1H-indole into polymer matrices has been studied for developing advanced materials with enhanced mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and other industrial materials where durability is essential .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino groups at positions 4 and 6 participate in nucleophilic substitution reactions. Key findings:
-
Acylation : Reacts with acyl chlorides under basic conditions to form amide derivatives.
-
Sulfonation : Forms sulfonamide derivatives when treated with sulfonyl chlorides (e.g., 5-chlorosulfonation under acidic conditions) .
-
Cross-Coupling : Palladium-catalyzed reactions with aryl halides enable C–N bond formation, as demonstrated in Sonogashira-type couplings .
Mechanistic Insight :
Protonation of the indole nitrogen under strongly acidic conditions (e.g., ClSO₃H) protects the C3 position, directing electrophiles to the C5 position via a 6-membered cyclic transition state .
Electrophilic Aromatic Substitution
The indole ring undergoes regioselective electrophilic substitution:
| Position | Reactivity | Example Reaction | Yield | Conditions | Source |
|---|---|---|---|---|---|
| C5 | High | Chlorosulfonation | 72% | ClSO₃H, 80°C | |
| C3 | Low | N/A | – | – | – |
The phenyl group at C2 and amino groups at C4/C6 create steric and electronic effects that favor substitution at C5 .
Catalytic Hydrogenation
Asymmetric hydrogenation (AH) of the indole ring produces chiral indoline derivatives:
-
Catalyst : Ir-(P-OP) complexes achieve >99% conversion and 86–96% enantiomeric excess (ee) for 2-aryl-substituted derivatives .
-
Substrate Scope : Works for 2-aryl, 2-alkyl, and 2,3-disubstituted indoles (Table 2 in ).
Key Data :
-
2-Phenyl-1H-indole → (R)-2-phenylindoline: 84–99% yield, 86–96% ee .
-
Hydrogenation occurs at the C2–C3 double bond without requiring N-protection .
Oxidative Annulation
Rhodium-catalyzed oxidative annulation with alkynes forms polycyclic structures:
| Alkyne Type | Product Yield | Conditions | Source |
|---|---|---|---|
| Symmetrical | 81% | Rh catalyst, 100°C | |
| Unsymmetrical | 39% | Rh catalyst, 12–24 h |
This reaction tolerates electron-donating and -withdrawing groups on the phenyl ring .
Biological Interactions
The compound interacts with estrogen receptors and inflammatory pathways:
-
Estrogen Receptor Modulation : Binds to ERα/ERβ, altering gene expression related to cell proliferation .
-
COX-2 Inhibition : Derivatives with SO₂Me groups show selectivity (COX-2/COX-1 ratio: 4.02–65.71) .
-
NF-κB Suppression : Reduces TNF-α and IL-6 levels in LPS-stimulated macrophages .
Palladium-Catalyzed Coupling
-
One-Pot Synthesis : Pd(PPh₃)₂Cl₂ mediates coupling between o-haloanilines and phenylacetylene to form 2-phenylindole derivatives (65–76% yield) .
-
Deprotection : Acetyl groups are cleaved under basic conditions during synthesis .
Zinc-Mediated Sulfonylation
Reaction Conditions and Solubility
-
Optimal Conditions :
Comparative Reactivity
| Reaction Type | Key Feature | Yield Range |
|---|---|---|
| Nucleophilic Substitution | Amino group participation | 65–76% |
| Electrophilic Substitution | C5 regioselectivity | 65–72% |
| Hydrogenation | High enantioselectivity | 84–99% |
| Oxidative Annulation | Tolerance for substituents | 39–81% |
This compound’s versatility in nucleophilic, electrophilic, and catalytic reactions makes it valuable for synthesizing bioactive molecules and heterocyclic frameworks. Its applications span medicinal chemistry (SERMs, anti-inflammatory agents) and materials science .
Comparison with Similar Compounds
Triazine-Based OLED Emitters (e.g., DACT-II)
Compound : 9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-N³,N³,N⁶,N⁶-tetraphenyl-9H-carbazole-3,6-diamine (DACT-II)
- Core Structure: Triazine (C₃N₃) ring fused with carbazole donors.
- Key Features: Diphenylaminocarbazole donor units enable near-100% photoluminescence quantum yield (PLQY) and external quantum efficiency (EQE) in organic light-emitting diodes (OLEDs) .
- Comparison: Unlike 2-phenyl-1H-indole-4,6-diamine, DACT-II’s triazine-carbazole hybrid structure facilitates efficient exciton utilization and dipole orientation, critical for high EQE (>20%) in OLEDs . The indole core in 2-phenyl-1H-indole-4,6-diamine lacks the triazine ring’s electron-deficient character, likely limiting its suitability for OLED emitters. However, its diamino groups could enhance electron-donating capacity in alternative applications.
Data Table :
| Property | 2-Phenyl-1H-indole-4,6-diamine | DACT-II |
|---|---|---|
| Core Structure | Indole | Triazine-carbazole |
| Key Functional Groups | 4,6-diamine, 2-phenyl | Triazine, carbazole |
| Molecular Weight | 223.279 g/mol | Not reported |
| Application | Potential bioactivity | High-efficiency OLEDs |
Pyridazine-Based β-Sheet Breakers (e.g., RS-0406)
Compound : N,N'-Bis(3-hydroxyphenyl)pyridazine-3,6-diamine (RS-0406)
- Core Structure: Pyridazine (C₄N₂) with diamino and hydroxyphenyl groups.
- Key Features : Disrupts α-synuclein fibrils in neurodegenerative diseases by binding to fibrillar assemblies .
- Comparison: While RS-0406 and 2-phenyl-1H-indole-4,6-diamine both feature diamino groups, their core heterocycles differ (pyridazine vs. indole). The indole’s planar aromatic system may offer distinct π-π stacking interactions with protein aggregates. suggests that structural analogs of RS-0406 with indole cores (e.g., compound 6) exhibit divergent effects on fibril disruption, highlighting the importance of core heterocycle selection .
Data Table :
| Property | 2-Phenyl-1H-indole-4,6-diamine | RS-0406 |
|---|---|---|
| Core Structure | Indole | Pyridazine |
| Key Functional Groups | 4,6-diamine, 2-phenyl | 3,6-diamine, hydroxyphenyl |
| Molecular Weight | 223.279 g/mol | Not reported |
| Bioactivity | Potential fibril disruption | α-Synuclein inhibition |
Indole Derivatives with Triazole Substituents (e.g., Compound 10a)
Compound : 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (10a)
- Core Structure : Indole with triazole-ethyl and methoxyphenyl groups.
- Key Features : Synthesized via CuI-catalyzed click chemistry; exhibits antioxidant properties relevant to ischemia treatment .
- Comparison: Unlike 2-phenyl-1H-indole-4,6-diamine, compound 10a’s triazole-ethyl substituent introduces steric bulk and polarizability, which may enhance membrane permeability in biological systems. The diamino groups in 2-phenyl-1H-indole-4,6-diamine could improve solubility and hydrogen-bonding capacity compared to 10a’s methoxy and triazole groups.
Data Table :
| Property | 2-Phenyl-1H-indole-4,6-diamine | Compound 10a |
|---|---|---|
| Core Structure | Indole | Indole |
| Key Functional Groups | 4,6-diamine, 2-phenyl | Triazole-ethyl, methoxy |
| Molecular Weight | 223.279 g/mol | 319.1559 g/mol |
| Application | Undefined (potential bioactivity) | Antioxidant |
Preparation Methods
Core Reaction Mechanism
The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. As demonstrated in studies, phenylhydrazine reacts with substituted acetophenones under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or polyphosphoric acid) to form phenylhydrazones, which undergo cyclization to yield 2-phenylindoles. For 4,6-diamine derivatives, nitro or amino groups must be introduced at specific positions prior to cyclization.
Example Protocol (Adapted from):
-
Phenylhydrazone Formation :
-
Acetophenone derivative (1 mmol) + phenylhydrazine (1 mmol) in ethanol, refluxed for 2–4 hours.
-
Isolated yield: 70–85%.
-
-
Cyclization :
-
Hydrazone treated with H<sub>2</sub>SO<sub>4</sub> at 80–100°C for 30 minutes.
-
Crude product purified via recrystallization (ethanol).
-
Nitration and Reduction
Post-cyclization nitration at C4 and C6 positions, followed by catalytic hydrogenation (H<sub>2</sub>/Pd-C), provides the diamine. Selective nitration requires directing groups (e.g., methoxy) to ensure regioselectivity.
Limitations:
-
Low regioselectivity without directing groups.
-
Multiple purification steps reduce overall yield (typically 40–50%).
Microwave-Assisted Cascade Reactions
One-Pot Synthesis (Source )
A microwave-driven approach enables rapid annulation and functionalization:
-
Spirocyclization :
-
2-Phenylindole reacts with nitrostyrenes under acidic conditions (H<sub>3</sub>PO<sub>3</sub>/formic acid).
-
Forms spiro-2-indolinone isoxazoles.
-
-
Aza-Michael Addition :
-
Treatment with hydrazine hydrate (200°C, microwave, 15 min) yields 3-aminoindoles.
-
Subsequent hydrolysis and reduction afford 4,6-diamino derivatives.
-
Key Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Spirocyclization | H<sub>3</sub>PO<sub>3</sub>, 25°C, 2 h | 75–90 |
| Aza-Michael Addition | Hydrazine hydrate, MW, 200°C | 60–72 |
Advantages:
-
Reduced reaction time (2–4 hours vs. days).
-
Higher functional group tolerance.
Reductive Amination of Nitro Precursors
Direct Reduction Pathway
4,6-Dinitro-2-phenylindole undergoes hydrogenation (H<sub>2</sub>, 50 psi) with Pd/C or Raney Ni to yield the diamine.
Example (Source):
-
Substrate : 4,6-Dinitro-2-phenylindole (1 mmol).
-
Conditions : H<sub>2</sub> (1 atm), 10% Pd/C, ethanol, 12 h.
-
Yield : 85–92%.
Challenges:
-
Requires high-purity nitro intermediates.
-
Over-reduction risks (e.g., ring saturation).
Protection/Deprotection Strategies
Boc/Cbz Protection (Source )
-
Amino Protection :
-
4,6-Diaminoindole treated with Boc<sub>2</sub>O or Cbz-Cl.
-
-
Functionalization :
-
Alkylation/acylation at N1 position.
-
-
Deprotection :
-
TFA (for Boc) or H<sub>2</sub>/Pd-C (for Cbz).
-
Yield Optimization:
| Protecting Group | Deprotection Agent | Yield (%) |
|---|---|---|
| Boc | TFA | 78–85 |
| Cbz | H<sub>2</sub>/Pd-C | 80–88 |
Copper-Catalyzed C–H Amination
Direct C–H Functionalization (Source )
Rhodium or copper catalysts enable regioselective amination of 2-phenylindoles:
-
Substrate : 2-Phenylindole with halogenated aryl groups.
-
Catalyst : [Cp*RhCl<sub>2</sub>]<sub>2</sub> or CuI.
-
Conditions : Alkene/alkyne coupling partners, O<sub>2</sub> atmosphere.
Example Reaction:
-
Product : 2-Phenyl-1H-indole-4,6-diamine.
-
Yield : 50–65% (dependent on substituents).
Comparative Analysis of Methods
| Method | Yield Range (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Fischer Synthesis | 40–85 | 6–24 h | Scalability | Multi-step, low regioselectivity |
| Microwave Cascade | 60–72 | 2–4 h | Rapid, high efficiency | Specialized equipment required |
| Reductive Amination | 85–92 | 12–24 h | High purity | Sensitive to over-reduction |
| Protection/Deprotection | 78–88 | 8–16 h | Flexibility in functionalization | Additional purification steps |
| C–H Amination | 50–65 | 4–8 h | Atom economy | Catalyst cost, narrow substrate scope |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-phenyl-1H-indole-4,6-diamine derivatives?
To synthesize derivatives of 2-phenyl-1H-indole-4,6-diamine, a common approach involves nucleophilic substitution or coupling reactions with aryl/alkyl amines. For example, substituting the 4,6-diamine positions with groups like benzyl, methoxybenzyl, or trifluoromethylbenzyl can be achieved using reagents such as benzylamine or 4-methoxyaniline under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO). Post-synthesis, structural validation via NMR and NMR is critical to confirm regioselectivity and purity. Mass spectrometry (MS) further verifies molecular weight accuracy. Solid-phase purification (e.g., silica gel chromatography) is typically employed to isolate high-purity products .
Q. How can X-ray crystallography be optimized for structural elucidation of 2-phenyl-1H-indole-4,6-diamine complexes?
For crystallographic analysis, use software suites like ORTEP-3 and WinGX to model thermal ellipsoids and refine crystal structures. Key steps include:
- Growing single crystals via slow evaporation in solvents like dichloromethane/hexane mixtures.
- Collecting diffraction data with a high-resolution detector (e.g., CCD-based systems).
- Applying the ShelXL refinement package within WinGX to resolve disorder or hydrogen bonding networks.
- Validating the final structure using CIF check tools to ensure compliance with IUCr standards .
Q. What analytical techniques are essential for validating the purity of 2-phenyl-1H-indole-4,6-diamine in pharmaceutical research?
High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. Use a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Complementary techniques include:
- Mass spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns.
- Elemental analysis: Verify C, H, N content within ±0.4% of theoretical values.
- NMR spectroscopy: Detect residual solvents or regioisomeric byproducts using - HSQC experiments .
Advanced Research Questions
Q. How do substituents at the 4,6-diamine positions influence the bioactivity of 2-phenyl-1H-indole derivatives?
Substituents like trifluoromethyl or chlorobenzyl groups enhance lipophilicity and metabolic stability, which can be quantified via logP calculations (e.g., using MarvinSketch). For Toll-like receptor (TLR) modulation studies, structure-activity relationship (SAR) models show that electron-withdrawing groups (e.g., -CF) at the 4-position increase binding affinity by 3–5-fold compared to electron-donating groups (e.g., -OCH). Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding modes to targets like TLR7 .
Q. How should researchers address contradictory data in the biological evaluation of 2-phenyl-1H-indole-4,6-diamine analogs?
Contradictions in IC values or receptor selectivity may arise from assay variability (e.g., cell line differences) or compound degradation. Mitigation strategies include:
- Replicating experiments across independent labs with standardized protocols.
- Stability testing: Use accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile functional groups.
- Meta-analysis: Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity in published datasets .
Q. What computational methods are effective for predicting the thermodynamic stability of 2-phenyl-1H-indole-4,6-diamine derivatives?
Density functional theory (DFT) calculations (B3LYP/6-31G* level) can estimate Gibbs free energy () of tautomeric forms. For example, the 1H-indole tautomer is typically more stable than the 3H-form by ~5–8 kcal/mol. Solvent effects (e.g., PCM model for DMSO) further refine predictions. Experimental validation via differential scanning calorimetry (DSC) can correlate computed values with observed melting points .
Q. How can crystallographic software resolve ambiguities in hydrogen bonding networks for 2-phenyl-1H-indole-4,6-diamine complexes?
In WinGX, use the SQUEEZE function to model disordered solvent molecules obstructing hydrogen bond visualization. For ambiguous electron density, apply ISOR and DELU restraints to refine atomic displacement parameters. Cross-validate hydrogen bond distances (2.5–3.2 Å) and angles (120–180°) against the Cambridge Structural Database (CSD) to ensure geometric plausibility .
Q. What in silico strategies improve the selectivity of 2-phenyl-1H-indole-4,6-diamine derivatives against off-target kinases?
Structure-based drug design (SBDD) using homology models (e.g., Modeller) of kinase domains (e.g., FLT3 or EGFR) can predict steric clashes with off-targets like c-KIT. Pharmacophore filters (e.g., hydrophobic interactions at the ATP-binding pocket) and free-energy perturbation (FEP) calculations prioritize derivatives with >10-fold selectivity. Validate predictions using kinase panel assays (e.g., Eurofins KinaseProfiler) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
